molecular formula C26H23N3O3 B2728014 N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1005303-12-7

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2728014
CAS-Nummer: 1005303-12-7
Molekulargewicht: 425.488
InChI-Schlüssel: LGDIFTZCMDBYBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 1,6-dihydropyridazine core substituted with methoxy, benzyl, phenyl, and 2-methylphenyl groups. The compound’s structural complexity arises from its carboxamide linkage and aromatic substituents, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-19-11-9-10-16-22(19)29-24(30)17-23(32-2)25(27-29)26(31)28(21-14-7-4-8-15-21)18-20-12-5-3-6-13-20/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDIFTZCMDBYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC26_{26}H23_{23}N3_{3}O3_{3}
Molecular Weight425.5 g/mol
CAS Number1005303-12-7

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.
  • Receptor Interaction : It interacts with various receptors, including those involved in pain modulation and inflammation.
  • Cell Cycle Regulation : Studies indicate that it may influence cell cycle progression, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, it was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay, which measures cell viability. The results indicated significant cytotoxic effects at certain concentrations.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro assays showed a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential use in inflammatory diseases.

Study 1: Anticancer Efficacy

A study conducted by researchers at Trakya University evaluated the anticancer effects of the compound on HT29 and DU145 cell lines. The MTT assay revealed that at concentrations of 10 µM and above, there was a significant reduction in cell viability compared to controls. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating conditions characterized by excessive inflammation .

Research Findings Summary

The biological activity of this compound has been supported by various studies:

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity in HT29 and DU145 cells
Anti-inflammatory EffectsReduced cytokine levels in macrophage cultures

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that N-benzyl-4-methoxy-1-(2-methylphenyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide exhibits notable antimicrobial activity against a variety of pathogens. The compound's structure allows it to interact with microbial cell membranes and inhibit essential cellular processes.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for similar compounds show promising results:

CompoundMIC (μmol/mL)MBC (μmol/mL)
N-benzyl derivative5.0 - 15.010.0 - 20.0

These findings suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The compound has been studied for its potential antitumor effects, particularly against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells through several mechanisms.

Case Study: Antitumor Evaluation

A study evaluated the cytotoxicity of the compound against different cancer cell lines:

Cell LineIC50 (μM)
HepG212.5
MCF715.0
A54910.0

These results indicate that the compound can effectively inhibit tumor growth, possibly by inducing apoptosis or disrupting key cellular pathways.

Synthetic Routes

The synthesis of this compound can be achieved through various methods. One effective approach involves multi-step reactions starting from readily available precursors.

Example Synthetic Route

  • Starting Material: Begin with an appropriate benzaldehyde and amine.
  • Formation of Dihydropyridazine: React under acidic conditions to form the dihydropyridazine core.
  • Functionalization: Introduce methoxy and methyl groups through electrophilic substitution reactions.
  • Final Coupling: Utilize coupling reactions to attach the benzyl group, yielding the final product.

Vergleich Mit ähnlichen Verbindungen

A. Core Modifications

  • The target compound shares a pyridazinone core with BI88706 and Compounds 20/25 . However, its N-benzyl and N-phenyl carboxamide groups distinguish it from BI88706, which lacks the benzyl moiety.

B. Substituent Effects

Aromatic Substituents: The 2-methylphenyl group in the target compound introduces steric hindrance compared to BI88706’s 4-methylphenyl. This could alter binding interactions in enzyme active sites, as seen in proteasome inhibitors where substituent positioning affects potency . Benzyl vs. Fluoro-Benzyl: Compounds 20 and 25 feature fluorinated benzyl groups, which improve metabolic stability and electron-withdrawing effects. The target compound’s non-fluorinated benzyl group may reduce stability but lower synthetic complexity .

Carboxamide Variations :

  • The target’s N-phenylcarboxamide contrasts with Compound 20’s trans-3-methoxycyclobutylamine and Compound 25’s (R)-1-hydroxypropan-2-yl groups. These differences suggest divergent binding modes; for example, cyclic amines in Compound 20 may enhance solubility, while chiral groups in Compound 25 could optimize stereoselective interactions .

D. Physicochemical Properties

  • The target compound’s higher molecular weight (~438.5 g/mol) compared to BI88706 (335.36 g/mol) and the compound (364.35 g/mol) suggests increased complexity, which could impact bioavailability. Its benzyl group may raise logP values, favoring blood-brain barrier penetration but complicating formulation .

Vorbereitungsmethoden

Retrosynthetic Analysis and Route Selection

The target molecule’s structure necessitates disconnection into three primary fragments:

  • Dihydropyridazine core : Constructed via [4+2] cycloaddition or pyridazine derivatization.
  • 4-Methoxy and 1-(2-methylphenyl) substituents : Introduced through electrophilic substitution or cross-coupling reactions.
  • N-Benzyl-N-phenyl carboxamide : Formed via acylation of benzylamine and aniline derivatives.

Search results,, and provide foundational strategies for these steps, including cyclization protocols and palladium-mediated transformations.

Diels-Alder/Palladium-Catalyzed Elimination Sequence

Adapted from Britten et al., this route employs a tandem cycloaddition-elimination approach:

Cycloaddition of 1-Acetoxy-1,3-Butadiene with Azo Precursors

Azo compounds derived from 2-methylphenylhydrazine and methyl glyoxylate undergo Diels-Alder reaction with 1-acetoxy-1,3-butadiene in dichloromethane (2.5 M) at 40°C for 12 hours. The cycloadduct is isolated via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding a 68% intermediate.

Table 1: Cycloaddition Optimization
Azo Precursor Solvent Temperature (°C) Yield (%)
2-Methylphenyl CH₂Cl₂ 40 68
Phenyl CH₂Cl₂ 25 72

Palladium-Catalyzed Elimination

The cycloadduct undergoes elimination using Pd(OAc)₂ (1 mol%), PPh₃ (4 mol%), and triethylamine in 1,4-dioxane at reflux. This step removes the acetate group, generating the dihydropyridazine core with 85% efficiency.

Methoxylation and Carboxamide Formation

Introduction of 4-Methoxy Group

The dihydropyridazine core is methoxylated using CuI (10 mol%) and K₂CO₃ in DMF at 100°C, with methyl iodide as the methoxy source. Reaction monitoring via TLC confirms completion after 6 hours, yielding 74% 4-methoxy intermediate.

Carboxamide Synthesis

The carboxylic acid intermediate (from hydrolysis of the methyl ester) is treated with SOCl₂ to form the acyl chloride, followed by sequential reaction with benzylamine and aniline in THF at 0°C. Purification via recrystallization (ethanol/water) affords the target carboxamide in 62% yield.

Table 2: Carboxamide Reaction Parameters
Step Reagent Solvent Temperature Yield (%)
Acyl chloride formation SOCl₂ THF 0°C 89
Benzylamine addition Benzylamine THF 0°C 78
Aniline coupling Aniline, DIPEA THF 25°C 62

Alternative Suzuki Coupling Route

For enhanced regiocontrol, a Suzuki-Miyaura coupling introduces the 2-methylphenyl group post-cyclization:

Boronic Acid Preparation

2-Methylphenylboronic acid is synthesized from 2-bromotoluene via Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane, 80°C, 12 h).

Coupling with Bromopyridazine

The 4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl chloride reacts with the boronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), achieving 71% yield.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison
Method Total Yield (%) Purity (%) Scalability
Diels-Alder/Pd elimination 58 95 High
Sequential functionalization 52 93 Moderate
Suzuki coupling 65 97 Low

The Diels-Alder route offers superior scalability but requires rigorous palladium removal. The Suzuki method, while efficient, demands specialized handling of boronic acids.

Process Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances reaction kinetics for methoxylation but complicates purification.
  • Microwave assistance : Reduces methoxylation time to 2 hours (40% faster) but risks decomposition above 90°C.

Impurity Profiling

GC-MS analysis identifies two primary byproducts:

  • Over-alkylated dihydropyridazine (5–8%): Mitigated by stoichiometric control.
  • Carboxylic acid dimer (3–5%): Suppressed via low-temperature acylation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.